2-chloro-N-(cyclopropylmethyl)-N-methylacetamide
Overview
Description
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide is an organic compound with the molecular formula C7H12ClNO It is a derivative of acetamide, where the nitrogen atom is substituted with a cyclopropylmethyl group and a methyl group, and the carbonyl carbon is bonded to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide typically involves the reaction of cyclopropylmethylamine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopropylmethylamine+2-chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and the molar ratios of the reactants.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or thioamides.
Hydrolysis: Products include cyclopropylmethylamine and acetic acid derivatives.
Oxidation and Reduction: Products include N-oxides or amines.
Scientific Research Applications
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclopropylmethyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(cyclopropylmethyl)acetamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-(cyclopropylmethyl)-N-methylacetamide: Similar structure but lacks the chlorine atom.
2-chloro-N-methylacetamide: Similar structure but lacks the cyclopropylmethyl group.
Uniqueness
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide is unique due to the presence of both the cyclopropylmethyl and methyl groups on the nitrogen atom, as well as the chlorine atom on the carbonyl carbon. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9(7(10)4-8)5-6-2-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVSLIRPPYCHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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